molecular formula C10H8BrN B3032089 3-Bromo-1-methylisoquinoline CAS No. 1041263-08-4

3-Bromo-1-methylisoquinoline

Cat. No. B3032089
CAS RN: 1041263-08-4
M. Wt: 222.08
InChI Key: MLVVANJIPMYLPQ-UHFFFAOYSA-N
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Description

3-Bromo-1-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It’s also known by its English name, 3-Bromo-1-Methylisoquinoline .


Physical And Chemical Properties Analysis

3-Bromo-1-methylisoquinoline has a predicted boiling point of 320.1±22.0 °C and a predicted density of 1.488±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Supramolecular Chemistry

In the study of noncovalent supramolecular complexes, researchers investigated the rotational barriers in chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, which resemble the minimal subunits of chiral polygons and polyhedra. The reaction involved 3-methylisoquinoline among other heteroaryl compounds, highlighting its role in forming mono(heteroaryl)- and bis(heteroaryl)-containing products due to the α-substituents on the heteroaryl ring, such as the methyl group in 3-methylisoquinoline. This research contributes to understanding the dynamics and stereochemistry of supramolecular assemblies, crucial for developing new materials and catalysts (Fuss, Siehl, Olenyuk, & Stang, 1999).

Organic Synthesis and Rearrangements

Another significant application involves the conversion of 3-methylisoquinoline derivatives into halohydrins, which can undergo base-induced rearrangement reactions to yield isochromenes and new isoquinolines. This process showcases the utility of 3-methylisoquinoline derivatives in synthetic organic chemistry, enabling the creation of diverse and complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Kirby, Mackinnon, Elliott, & Uff, 1979).

Drug Design and Synthesis

In drug design, derivatives of 3-methylisoquinoline have been explored for their potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy and other diseases. The synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ) involved reactions with 3-methylisoquinoline derivatives, leading to compounds with improved solubility and potency as PARP-1 inhibitors, illustrating the critical role of 3-methylisoquinoline in the development of new therapeutic agents (Woon, Sunderland, Paine, Lloyd, Thompson, & Threadgill, 2013).

Antitumor Activity

Research into the antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazones has involved the synthesis of 4-bromo-1-methylisoquinoline derivatives. These compounds were evaluated for their efficacy against leukemia, highlighting the potential of 3-bromo-1-methylisoquinoline derivatives in cancer research. The study found that certain derivatives exhibited significant antitumor activity, underscoring the importance of 3-bromo-1-methylisoquinoline in synthesizing new compounds with potential therapeutic applications (Liu, Lin, Penketh, & Sartorelli, 1995).

properties

IUPAC Name

3-bromo-1-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVVANJIPMYLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856887
Record name 3-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methylisoquinoline

CAS RN

1041263-08-4
Record name 3-Bromo-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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